molecular formula C7H3Br3N2S B1446372 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole CAS No. 1239277-96-3

4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole

Cat. No. B1446372
CAS RN: 1239277-96-3
M. Wt: 386.89 g/mol
InChI Key: KMSKOKXCCSNUII-UHFFFAOYSA-N
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Description

4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is a chemical compound with the CAS Number: 1239277-96-3 . It has a molecular weight of 387.9 .


Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively researched . A library of 26 D–A compounds based on the BTZ group has been synthesized . By varying the donor groups while keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties have been systematically modified .


Molecular Structure Analysis

The electronic structure and delocalization in benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations by EDDB and GIMIC methods .


Chemical Reactions Analysis

Electron donor–acceptor (D–A) systems based on the BTZ motif have been used in photovoltaics or as fluorescent sensors . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole has a molecular weight of 387.9 .

Scientific Research Applications

Organic Electronics

BDBT: serves as a monomer for the synthesis of light-emitting and conducting polymers . These polymers are crucial in the development of organic electronics, which include flexible displays, photovoltaic cells, and organic light-emitting diodes (OLEDs). The bromine atoms in BDBT enhance its reactivity in aromatic nucleophilic substitution reactions, which is beneficial for creating various electronic components.

Organic Photovoltaics

The electron-withdrawing nature of BDBT makes it an attractive building block for organic photovoltaic components . Its incorporation into solar cell materials can improve power conversion efficiencies due to its ability to facilitate electron delocalization and charge transfer processes.

Dye-Sensitized Solar Cells

BDBT derivatives have been used to create novel organic sensitizers for dye-sensitized solar cells (DSSCs) . These sensitizers, which absorb sunlight and convert it into electrical energy, benefit from BDBT’s electron-deficient properties, leading to narrow HOMO-LUMO gaps and improved photovoltaic performance.

Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole core of BDBT is known for its fluorescent properties, making it suitable for use in fluorescent sensors . These sensors can detect various environmental and biological analytes by emitting light upon interaction with specific molecules.

Organophotocatalysis

BDBT-based compounds have potential applications as visible-light organophotocatalysts . These catalysts can initiate and accelerate chemical reactions upon exposure to visible light, which is a greener alternative to traditional energy-intensive processes.

Synthesis of OLEDs and Organic Solar Cell Components

The reactivity of BDBT, especially in cross-coupling reactions, is essential for the synthesis of components used in OLEDs and organic solar cells . The selective formation of mono-arylated derivatives of BDBT allows for fine-tuning the electronic properties of these components, which is critical for optimizing device performance.

Safety And Hazards

The safety information for 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid heat, flames, and sparks . Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen bromide, and sulfur oxides .

properties

IUPAC Name

4-bromo-7-(dibromomethyl)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3N2S/c8-4-2-1-3(7(9)10)5-6(4)12-13-11-5/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSKOKXCCSNUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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